molecular formula C23H22ClFN2O4S B12473610 N-(2-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide

N-(2-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide

Cat. No.: B12473610
M. Wt: 476.9 g/mol
InChI Key: DPSFKXHLRKAREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, including the presence of chlorobenzyl, fluorophenyl, and methoxy-methylphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of Intermediate A: React 2-chlorobenzyl chloride with glycine in the presence of a base such as sodium hydroxide to form N-(2-chlorobenzyl)glycine.

    Formation of Intermediate B: React 4-fluoroaniline with a sulfonyl chloride derivative of 2-methoxy-5-methylphenyl to form N-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]amine.

    Final Coupling Reaction: Couple Intermediate A and Intermediate B using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as sodium azide or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Used in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide
  • N-(2-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-ethylphenyl)sulfonyl]glycinamide
  • N-(2-bromobenzyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide

Uniqueness

N-(2-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22ClFN2O4S

Molecular Weight

476.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C23H22ClFN2O4S/c1-16-7-12-21(31-2)22(13-16)32(29,30)27(19-10-8-18(25)9-11-19)15-23(28)26-14-17-5-3-4-6-20(17)24/h3-13H,14-15H2,1-2H3,(H,26,28)

InChI Key

DPSFKXHLRKAREA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.